Welcome to the BenchChem Online Store!
molecular formula C8H6N2O3S B8669242 2-(5-Methyl-isoxazol-3-yl)-thiazole-4-carboxylic acid

2-(5-Methyl-isoxazol-3-yl)-thiazole-4-carboxylic acid

Cat. No. B8669242
M. Wt: 210.21 g/mol
InChI Key: MVMDREYJKCIRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206142B2

Procedure details

A mixture of 2-(5-methyl-isoxazol-3-yl)-thiazole-4-carboxylic acid ethyl ester (0.24 g, 1.0 mmol) and lithium hydroxide monohydrate (84 mg, 2.0 mmol) was dissolved in THF/H2O (2/1, 9 mL). The resulting reaction was allowed to stir at room temperature for about 15 hours, then acidified using 20% aqueous HCl. The solvent was removed by lyophilization to provide 2-(5-methyl-isoxazol-3-yl)-thiazole-4-carboxylic acid (21 mg).
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:11]2[CH:15]=[C:14]([CH3:16])[O:13][N:12]=2)[S:9][CH:10]=1)=[O:5])C.O.[OH-].[Li+].Cl>C1COCC1.O>[CH3:16][C:14]1[O:13][N:12]=[C:11]([C:8]2[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)[CH:15]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C1=NOC(=C1)C
Name
lithium hydroxide monohydrate
Quantity
84 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for about 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed by lyophilization

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1=CC(=NO1)C=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.